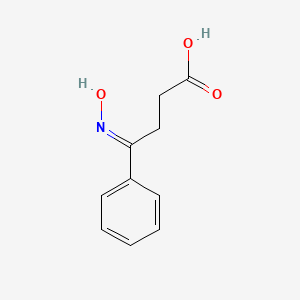
Benzenebutanoic acid,g-(hydroxyimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-(hydroxyimino)-4-phenylbutanoic acid is an organic compound characterized by the presence of a hydroxyimino group attached to a phenyl-substituted butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(hydroxyimino)-4-phenylbutanoic acid typically involves the reaction of phenylacetic acid derivatives with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyimino compound. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (4E)-4-(hydroxyimino)-4-phenylbutanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(hydroxyimino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4E)-4-(hydroxyimino)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4E)-4-(hydroxyimino)-4-phenylbutanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a compound of interest for drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4E)-4-(hydroxyimino)-4-phenylbutanoic acid is unique due to its specific combination of a hydroxyimino group and a phenyl-substituted butanoic acid backbone. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13)/b11-9+ |
InChI Key |
QEBFDSLTQPOGBG-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















